1-{4-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone
Description
1-{4-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is a complex organic compound that features a benzenesulfonyl group, a chlorophenyl group, and an oxazole ring
Properties
Molecular Formula |
C22H22ClN3O5S |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C22H22ClN3O5S/c1-30-15-19(27)25-11-13-26(14-12-25)22-21(32(28,29)18-5-3-2-4-6-18)24-20(31-22)16-7-9-17(23)10-8-16/h2-10H,11-15H2,1H3 |
InChI Key |
DVERYDMSSVMKIS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{4-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, which can lead to the formation of aldehydes or carboxylic acids.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-{4-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include those with benzenesulfonyl, chlorophenyl, and oxazole groups, such as:
- 1-{4-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE
- Substituted-N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE DERIVATIVES
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
